3-Methyl-4-phenylbenzoic acid

概要

説明

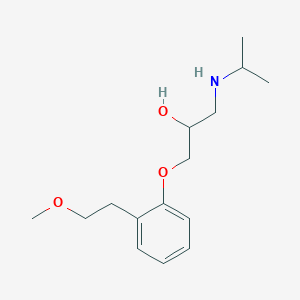

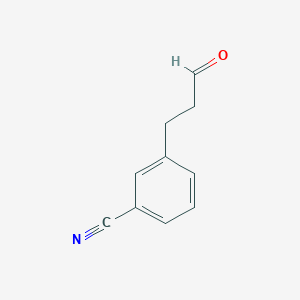

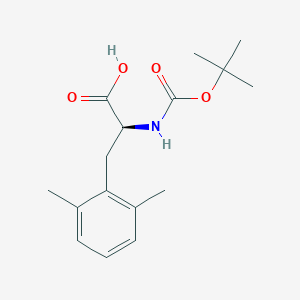

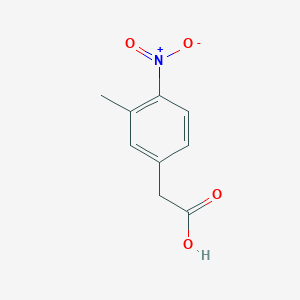

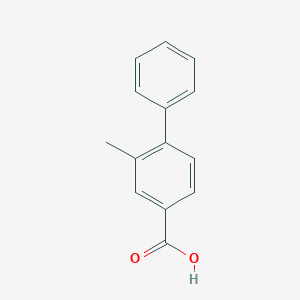

3-Methyl-4-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is also known as 2-methyl-biphenyl-4-carboxylic acid and 4-phenyl-3-methylbenzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid has been described . Another method involves the nitrobenzoic acid of 3 methyl 4 and quaternary phase transfer catalyst .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . The molecular weight is 212.24400 .科学的研究の応用

Analytical and Environmental Implications

Research on compounds structurally similar to 3-Methyl-4-phenylbenzoic acid, such as parabens and their derivatives, has demonstrated significant analytical and environmental implications. Parabens, including methylparaben and propylparaben, are widely used as preservatives in various consumer products. These studies reveal that despite wastewater treatments effectively reducing paraben concentrations, they persist in low levels in effluents and are ubiquitous in aquatic environments, highlighting concerns about their potential as emerging contaminants and their environmental fate (Haman et al., 2015). Furthermore, the reactivity and applications of compounds with functionalities similar to 3-Methyl-4-phenylbenzoic acid in synthesizing various heterocyclic compounds, as observed in derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, provide insights into their versatility in organic synthesis, contributing to the fields of medicinal chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Aspects and Potential Toxicity

In pharmacology, compounds structurally related to 3-Methyl-4-phenylbenzoic acid, such as cinnamic acid derivatives, have been explored for their anticancer properties. These studies underline the potential of these compounds in developing new therapeutic agents due to their significant anticancer activities (De, Baltas, & Bedos-Belval, 2011). However, it is crucial to consider the safety and toxicity profiles of these compounds, as highlighted in reviews on parabens, which have shown a range of biological effects and potential health risks, necessitating further research to fully understand their implications for human health (Darbre & Harvey, 2008).

Safety And Hazards

特性

IUPAC Name |

3-methyl-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLWSYAJGXPQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615529 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

178313-67-2 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。